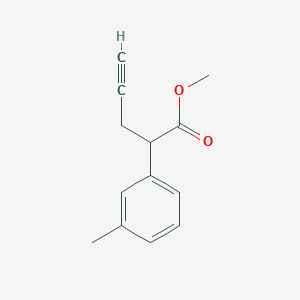
Methyl 2-(3-methylphenyl)pent-4-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-methylphenyl)pent-4-ynoate is an organic compound with the molecular formula C13H14O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom at the second position is replaced by a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylphenyl)pent-4-ynoate typically involves the esterification of 2-(3-methylphenyl)pent-4-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 2-(3-methylphenyl)pent-4-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(3-methylphenyl)pent-4-ynoic acid or 2-(3-methylphenyl)pent-4-en-2-one.
Reduction: Formation of 2-(3-methylphenyl)pent-4-ene or 2-(3-methylphenyl)pentane.
Substitution: Formation of various substituted derivatives on the phenyl ring.
科学研究应用
Methyl 2-(3-methylphenyl)pent-4-ynoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Methyl 2-(3-methylphenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Methyl 4-pentynoate: A simpler ester with a similar alkyne functional group but lacking the phenyl substitution.
2-(3-methylphenyl)pent-4-ynoic acid: The corresponding acid form of the ester.
Methyl 2-phenylpent-4-ynoate: A similar compound with a phenyl group instead of a 3-methylphenyl group.
Uniqueness
Methyl 2-(3-methylphenyl)pent-4-ynoate is unique due to the presence of both the alkyne functional group and the 3-methylphenyl substitution
属性
CAS 编号 |
828918-92-9 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
methyl 2-(3-methylphenyl)pent-4-ynoate |
InChI |
InChI=1S/C13H14O2/c1-4-6-12(13(14)15-3)11-8-5-7-10(2)9-11/h1,5,7-9,12H,6H2,2-3H3 |
InChI 键 |
XDENJJNSRJWYED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(CC#C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
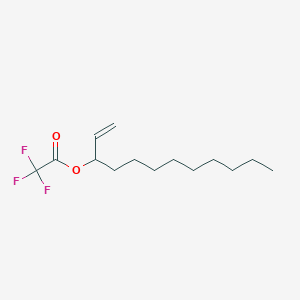
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
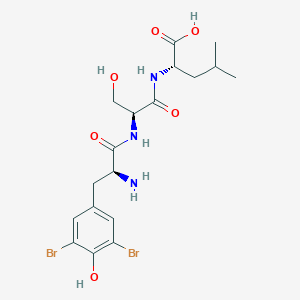
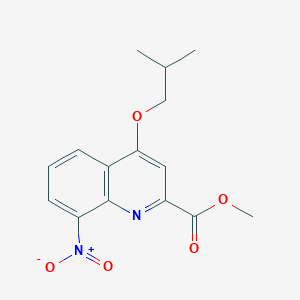
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
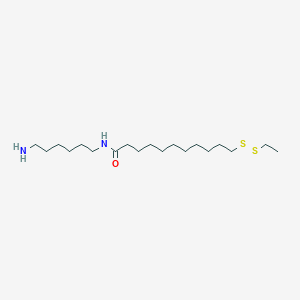
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
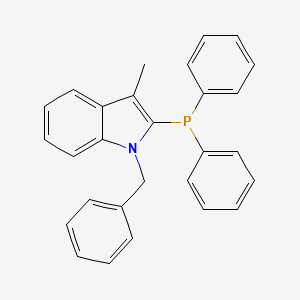
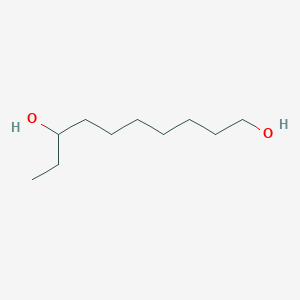

![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
